molecular formula C23H30Cl5N3O B3415852 Quinacrine mustard CAS No. 4213-45-0

Quinacrine mustard

Cat. No. B3415852
CAS RN: 4213-45-0
M. Wt: 541.8 g/mol
InChI Key: JETDZFFCRPFPDH-UHFFFAOYSA-N
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Description

Quinacrine mustard is a water-soluble fluorescent probe used for labeling chromosomal DNA . It is also known as a fluorescent DNA-intercalating agent . It selectively binds to adenine-thymine (AT) base pairs over guanine-cytosine (GC) base pairs .


Synthesis Analysis

In an aqueous solution, the chloroethyl groups of Quinacrine mustard rapidly lose chloride ions yielding aziridinium cations . These readily react with the carboxyl, thiol, and heterocyclic ring nitrogen groups of proteins and nucleic acids, or with other nucleophiles .


Molecular Structure Analysis

Quinacrine mustard has a molecular formula of C23H28Cl3N3O . Its average mass is 468.847 Da and its monoisotopic mass is 467.129791 Da .


Chemical Reactions Analysis

Quinacrine mustard binds specifically to the DNA and its fluorescence properties are dependent on the DNA base pair sequences . In an aqueous solution, the chloroethyl groups rapidly lose chloride ions yielding aziridinium cations . These readily react with the carboxyl, thiol, and heterocyclic ring nitrogen groups of proteins and nucleic acids, or with other nucleophiles .


Physical And Chemical Properties Analysis

Quinacrine mustard is a water-soluble compound . It has a molecular weight of 541.80 . It is a solid in form and is synthetic in origin .

Scientific Research Applications

DNA Binding and Fluorescence Properties

Quinacrine Mustard (QM) is one of the most interesting dyes belonging to the Acridine family . It binds specifically to the DNA and its fluorescence properties are dependent on the DNA base pair sequences . This unique property makes it a valuable tool in genetic research.

Staining Agent for Metaphase Chromosomes

QM is currently used as a staining agent for metaphase chromosomes . It gives well-known fluorescence banding patterns , which are crucial for the study of chromosomal structures and abnormalities.

Spectroscopic Research

Despite its importance, the spectroscopic properties of QM have not been completely investigated . Therefore, it has potential applications in spectroscopic research, contributing to our understanding of how light interacts with matter.

Therapeutic Activities in Parasitic Infections

Quinacrine has a long history of therapeutic uses . One of its key applications is in the treatment of parasitic infections . Its anti-parasitic properties make it a valuable drug in the medical field.

Anti-Inflammatory Applications

Quinacrine also exhibits anti-inflammatory properties . It can be used in the treatment of various inflammatory conditions, providing relief to patients suffering from these ailments.

Potential Anti-Cancer Agent

Quinacrine’s potential uses as an anti-cancer agent are currently being explored . It has shown promising results in preliminary studies, making it a subject of interest in oncology research.

Q-Banding of Maize

Recent applications of QM include the Q-banding of maize . This involves the use of QM as a staining agent to study the chromosomal structures of maize, contributing to our understanding of plant genetics.

Karyotyping of Fish

QM is also used in the karyotyping of fish . This helps in the study of fish genetics and contributes to our understanding of aquatic biodiversity.

Safety and Hazards

Quinacrine mustard is extremely toxic . It is a mutagen and experimental carcinogen . It is toxic if swallowed or if inhaled . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may cause an allergic skin reaction . It is suspected of damaging fertility or the unborn child .

Future Directions

Quinacrine mustard is currently used as a staining agent for metaphase chromosomes . Its fluorescence properties are dependent on the DNA base pair sequences . Despite its importance, the spectroscopic properties of Quinacrine mustard have not been completely investigated . Therefore, future research could focus on investigating its spectroscopic properties and exploring its potential applications in cell biological experiments.

properties

IUPAC Name

1-N,1-N-bis(2-chloroethyl)-4-N-(6-chloro-2-methoxyacridin-9-yl)pentane-1,4-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28Cl3N3O.2ClH/c1-16(4-3-11-29(12-9-24)13-10-25)27-23-19-7-5-17(26)14-22(19)28-21-8-6-18(30-2)15-20(21)23;;/h5-8,14-16H,3-4,9-13H2,1-2H3,(H,27,28);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JETDZFFCRPFPDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCN(CCCl)CCCl)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30Cl5N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00884049
Record name 1,4-Pentanediamine, N1,N1-bis(2-chloroethyl)-N4-(6-chloro-2-methoxy-9-acridinyl)-, hydrochloride (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00884049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

541.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinacrine mustard

CAS RN

64046-79-3, 4213-45-0
Record name QUINACRINE MUSTARD
Source CAMEO Chemicals
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Record name Quinacrine mustard dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004213450
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Pentanediamine, N1,N1-bis(2-chloroethyl)-N4-(6-chloro-2-methoxy-9-acridinyl)-, hydrochloride (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,4-Pentanediamine, N1,N1-bis(2-chloroethyl)-N4-(6-chloro-2-methoxy-9-acridinyl)-, hydrochloride (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00884049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N1,N1-bis(2-chloroethyl)-N4-(6-chloro-2-methoxyacridin-9-yl)pentane-1,4-diamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.947
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Record name QUINACRINE MUSTARD DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RCB69HPY0X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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